molecular formula C10H10Cl2O2 B13314286 Methyl 2-(2,5-dichlorophenyl)propanoate

Methyl 2-(2,5-dichlorophenyl)propanoate

Cat. No.: B13314286
M. Wt: 233.09 g/mol
InChI Key: HZVVWDXGXILMJU-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dichlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,5-dichlorobenzyl chloride with methyl propanoate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 2-(2,5-Dichlorophenyl)propanoic acid.

    Reduction: 2-(2,5-Dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-dichlorophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenyl)propanoate
  • Methyl 2-(3,5-dichlorophenyl)propanoate
  • Methyl 2-(2,6-dichlorophenyl)propanoate

Uniqueness

Methyl 2-(2,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other dichlorophenyl derivatives.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

methyl 2-(2,5-dichlorophenyl)propanoate

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3

InChI Key

HZVVWDXGXILMJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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